molecular formula C13H17NO2 B10973186 Piperidine, 1-(4-methoxybenzoyl)- CAS No. 57700-94-4

Piperidine, 1-(4-methoxybenzoyl)-

Cat. No.: B10973186
CAS No.: 57700-94-4
M. Wt: 219.28 g/mol
InChI Key: QYEWGTGFLILZOS-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-methoxybenzoyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-methoxybenzoyl)- typically involves the reaction of piperidine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of Piperidine, 1-(4-methoxybenzoyl)- can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction can be optimized by adjusting parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4-methoxybenzoyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Piperidine, 1-(4-methoxybenzoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-methoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(4-methoxybenzoyl)- is unique due to the presence of the 4-methoxybenzoyl group, which imparts specific chemical and biological properties.

Properties

57700-94-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(4-methoxyphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

QYEWGTGFLILZOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCCC2

Origin of Product

United States

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